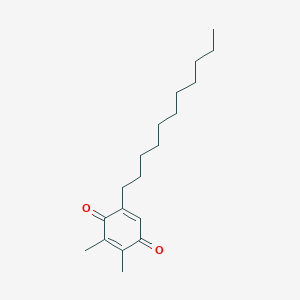![molecular formula C18H18N2 B14316540 N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline CAS No. 109925-88-4](/img/structure/B14316540.png)
N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline is a complex organic compound characterized by the presence of a piperidine ring and a triynyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline typically involves multi-step organic reactions. One common approach is the coupling of N-methylaniline with a piperidine derivative through a series of reactions that introduce the triynyl chain. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in large-scale operations.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double/triple bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield this compound oxides, while reduction could produce partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylpiperidine: A simpler compound with a piperidine ring and a methyl group.
N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]benzene: Similar structure but with a benzene ring instead of an aniline group.
Uniqueness
N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline is unique due to its combination of a piperidine ring and a triynyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
| 109925-88-4 | |
Fórmula molecular |
C18H18N2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
N-methyl-N-(6-piperidin-1-ylhexa-1,3,5-triynyl)aniline |
InChI |
InChI=1S/C18H18N2/c1-19(18-12-6-4-7-13-18)14-8-2-3-9-15-20-16-10-5-11-17-20/h4,6-7,12-13H,5,10-11,16-17H2,1H3 |
Clave InChI |
HVYCGSAXOFOUKP-UHFFFAOYSA-N |
SMILES canónico |
CN(C#CC#CC#CN1CCCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/no-structure.png)

![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)


![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)

silane](/img/structure/B14316545.png)
